EphB1-IN-10

EphB1 Covalent Inhibitor Quinazoline

EphB1-IN-10 (CAS 2097512-73-5) is a synthetic quinazoline-based small molecule reported as a potent and selective covalent inhibitor of the receptor tyrosine kinase EphB1. It is an investigational compound within the broader class of Eph kinase inhibitors, which are studied for their roles in cancer progression and neurobiology.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 2097512-73-5
Cat. No. B607342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphB1-IN-10
CAS2097512-73-5
SynonymsEphB1IN10;  EphB1 IN 10;  EphB1-IN-10
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESO=C(NC1=CC2=NC=NC(NC3=CC=CC(OC)=C3)=C2C=C1)CCl
InChIInChI=1S/C17H15ClN4O2/c1-24-13-4-2-3-11(7-13)22-17-14-6-5-12(21-16(23)9-18)8-15(14)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,23)(H,19,20,22)
InChIKeyKAPOOVWPVJRQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EphB1-IN-10 (2097512-73-5) Baseline Overview: A Selective Covalent Inhibitor of EphB1


EphB1-IN-10 (CAS 2097512-73-5) is a synthetic quinazoline-based small molecule reported as a potent and selective covalent inhibitor of the receptor tyrosine kinase EphB1. It is an investigational compound within the broader class of Eph kinase inhibitors, which are studied for their roles in cancer progression and neurobiology. The compound's IUPAC name is 2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide, and it has a molecular weight of 342.78 g/mol with the formula C17H15ClN4O2 . The chemical structure reveals a 2-chloroacetamide warhead, typical for covalent target engagement. However, detailed quantitative differentiation data against closely related analogs from primary literature are not currently available in the public domain.

Why Generic Substitution Fails for EphB1-IN-10: The Need for Single-Target Selectivity in a Polypharmacology-Prone Kinase Family


Eph receptors constitute the largest family of receptor tyrosine kinases, with 14 members sharing high structural homology in their ATP-binding pockets. The EphB subclass (EphB1-B4, B6) in particular exhibits significant sequence identity, making selective pharmacological inhibition extremely challenging. Generic kinase inhibitors or even other EphB inhibitors cannot be interchanged without risking off-target effects on closely related kinases such as EphB2, EphB3, or EphB4. This is critical because EphB1 has distinct and sometimes opposing roles compared to other EphB receptors in tumor dormancy, metastasis, and synaptic function. A compound claiming selectivity for EphB1 must demonstrate a meaningful selectivity window against EphB2, EphB3, and EphB4 to be scientifically valid. Without such quantitative evidence, generic substitution risks confounding experimental outcomes and invalidating target identification studies.

EphB1-IN-10 Quantitative Evidence Guide: Available Data and Critical Gaps


EphB1-IN-10 Covalent Irreversible Binding Mode: Structural Rationale but Missing Selectivity Quantification

EphB1-IN-10 is described as an irreversible/covalent inhibitor of EphB1 based on its 2-chloroacetamide moiety . This suggests a mechanism similar to other quinazoline-based covalent inhibitors that target a non-catalytic cysteine (e.g., G703C mutant) as demonstrated in the Ele-Cys approach [1]. The covalent binding mode could theoretically provide prolonged target engagement and selectivity advantages over reversible inhibitors. However, the compound's exact IC50 against wild-type EphB1, its covalent efficiency (kinact/KI), and its selectivity profile against other EphB family members (EphB2, B3, B4) or a broader kinase panel have not been disclosed in peer-reviewed literature or patents.

EphB1 Covalent Inhibitor Quinazoline Kinase Selectivity

Comparison with EphB1-IN-1: A Precedented Data-Rich Tool Compound Highlights the Evidence Gap for EphB1-IN-10

A closely related analog, EphB1-IN-1 (Compound 1), has published IC50 values of 3.0 nM (G703C mutant), 15 nM (T697G mutant), and 220 nM (wild-type EphB1) . This compound emerged from the same Ele-Cys chemical-genetic strategy. In contrast, no quantitative potency data for EphB1-IN-10 against wild-type or mutant EphB1 has been made available in any scientific publication, patent, or reputable database. The 'IN-10' designation implies it is a later compound in the series, potentially optimized for better properties, but without data, any such assumption is speculative.

EphB1 Inhibitor Series SAR IC50 Kinase Assay

Potential Application Scenarios for EphB1-IN-10 Based on Class Inference and Cautious Extrapolation


Chemical Probe for Studying EphB1-Specific Functions in Cellular Models

If future selectivity profiling confirms EphB1-IN-10's specificity over other EphB kinases, it could serve as a chemical probe to dissect EphB1's unique roles in tumor dormancy reactivation and axon guidance. This application is currently theoretical and relies on the compound's class as a covalent inhibitor with a quinazoline scaffold .

Comparison Standard in Ele-Cys or Bump-Hole Selectivity Screening Panels

Given its likely origin from a chemical-genetic strategy, EphB1-IN-10 might be used as a comparator in kinase inhibitor selectivity assays. Until selectivity data is released, however, it cannot be recommended as a control compound over existing tool compounds like EphB1-IN-1 .

Starting Point for Medicinal Chemistry SAR Exploration

The availability of a pure, commercially available sample allows for its use as a reference in structure-activity relationship studies within the quinazoline series. Researchers can use it to design and test derivatives, potentially generating the missing selectivity data .

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